molecular formula C14H11ClF3NO B1400513 (4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine CAS No. 1359656-24-8

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine

Número de catálogo: B1400513
Número CAS: 1359656-24-8
Peso molecular: 301.69 g/mol
Clave InChI: UQEVLCBMRCKHMM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a benzylamine core linked via an ether bridge to a chlorophenyl ring with a trifluoromethyl substituent. This specific structure, particularly the 4-chloro-3-(trifluoromethyl)phenyl motif, is a recognized pharmacophore found in several established therapeutic agents . The primary research value of this compound lies in its role as a key chemical intermediate or building block. It is designed for the synthesis of more complex molecules, notably in the development of potential kinase inhibitors . The amine functional group provides a versatile handle for further chemical modifications, allowing researchers to couple this fragment with various carboxylic acids, acid chlorides, or other electrophiles to create amides, ureas, and other derivatives for structure-activity relationship (SAR) studies . While the precise biological activity and mechanism of action of this compound itself may not be fully characterized, its structural components are associated with compounds that function through mechanisms such as protein kinase inhibition . Researchers utilize this intermediate to explore new chemical space in drug discovery campaigns, particularly in the fields of oncology and other diseases driven by kinase signaling pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

[4-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c15-13-6-5-11(7-12(13)14(16,17)18)20-10-3-1-9(8-19)2-4-10/h1-7H,8,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEVLCBMRCKHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OC2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Direct Synthesis via Nucleophilic Aromatic Substitution and Urea Formation

Overview:
This method involves constructing the aromatic core followed by amination to introduce the methanamine group. The process typically begins with chlorinated and trifluoromethylated phenoxy derivatives, which are then functionalized through nucleophilic substitution or urea intermediates.

Key Steps:

  • Preparation of the phenoxy intermediate:
    The initial step involves synthesizing a phenoxy derivative with chloro and trifluoromethyl substituents. This can be achieved through nucleophilic aromatic substitution of chlorinated phenols with phenols bearing the trifluoromethyl group, often using a base like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Formation of the urea intermediate:
    The phenoxy compound reacts with isocyanates, such as 4-chloro-3-trifluoromethylphenyl isocyanate, under controlled conditions (usually in ethyl acetate or tetrahydrofuran) to form a urea derivative. This step involves maintaining low temperatures (~0°C to 40°C) to prevent side reactions.

  • Conversion to methanamine derivative:
    The urea intermediate undergoes reduction or subsequent functionalization to introduce the methanamine group. This often involves reductive amination using reagents like sodium borohydride or catalytic hydrogenation under mild conditions.

Reaction Conditions & Reagents:

Step Reagents & Solvents Temperature Yield Notes
Phenoxy synthesis Phenol derivatives, K2CO3, DMF 70°C High Nucleophilic substitution
Urea formation Isocyanate, ethyl acetate 0–40°C 81.6–91% Controlled addition, seeding crystallization
Amine functionalization NaBH4 or catalytic hydrogenation RT to mild heating Variable Reductive amination

Urea Route with Chlorosilane and Amine Intermediates

Overview:
This route involves synthesizing the urea compound through chlorosilane intermediates, followed by reaction with amines to yield the target compound.

Key Steps:

  • Chlorosilane intermediate formation:
    Chlorosilane reagents are reacted with phenols or amines to form chlorinated intermediates, which are then converted into ureas via reaction with suitable isocyanates.

  • Amine introduction:
    The methanamine group is introduced through nucleophilic substitution or reductive amination, often in solvents like tetrahydrofuran or DMSO, at elevated temperatures (~70°C).

Reaction Conditions & Reagents:

Step Reagents & Solvents Temperature Yield Notes
Chlorosilane formation Chlorosilane, phenol 85°C Moderate Requires inert atmosphere
Urea formation Isocyanate, tetrahydrofuran 70°C 40–95% Controlled addition, purification

Alternative Route: Multi-Step Synthesis via Aromatic Amination

Overview:
This method involves initial chlorination of the aromatic ring, followed by substitution with amino groups, and subsequent functionalization to introduce the trifluoromethyl group and phenoxy linkage.

Key Steps:

  • Chlorination of aromatic ring:
    Using reagents like SOCl₂ or chlorinating agents under reflux to selectively chlorinate the aromatic core.

  • Introduction of trifluoromethyl group:
    Using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of copper catalysts or radical initiators.

  • Amination to form methanamine:
    The final step involves nucleophilic substitution with methylamine derivatives, often under reflux in polar solvents like DMF or DMSO.

Reaction Conditions & Reagents:

Step Reagents & Solvents Temperature Yield Notes
Chlorination SOCl₂ Reflux Variable Selectivity critical
Trifluoromethylation CF₃I, Cu catalyst Reflux Variable Radical conditions
Amination Methylamine, DMF Reflux Variable Purification required

Research Findings and Data Tables

Based on patents and academic synthesis protocols, the yields and conditions are summarized in the following table:

Method Key Reagents Solvent Temperature Yield (%) Remarks
Urea Route Isocyanates, NaBH4 Ethyl acetate, tetrahydrofuran 0–40°C 81.6–95 High yield, scalable
Aromatic Amination Chlorosilane, CF₃I DMSO, DMF 70–110°C Variable Requires careful control
Multi-step Aromatic SOCl₂, CF₃I, methylamine Reflux 70–130°C Variable Complex, multi-stage

Notes and Considerations

  • Purification:
    Crystallization, filtration, and washing with ethanol or tetrahydrofuran are common purification steps to obtain high-purity intermediates and final products.

  • Reaction Optimization:
    Maintaining inert atmospheres (nitrogen or argon) and controlling temperature are crucial for high yields and minimizing side reactions.

  • Environmental and Safety Aspects: Use of hazardous reagents like SOCl₂ and CF₃I requires appropriate safety measures, including fume hoods and protective equipment.

Análisis De Reacciones Químicas

Types of Reactions

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phenolic derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of (4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Trifluoromethyl Substituents

4-[4-(Trifluoromethyl)phenoxy]benzylamine HCl
  • Structure: Lacks the chlorine atom on the phenoxy ring but retains the trifluoromethyl group and phenoxy-benzylamine backbone.
  • Application : Used in kinase inhibitor research due to its structural similarity to Sorafenib derivatives .
4-Fluoro-3-(trifluoromethyl)benzylamine
  • Structure: Replaces the phenoxy bridge with a direct benzylamine linkage. The fluorine atom at the 4-position and trifluoromethyl at the 3-position mirror the substituent positions of the target compound.
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine
  • Structure: Substitutes the phenoxy bridge with a trifluoromethoxy (-OCF₃) group at the 4-position and chlorine at the 3-position.
  • Key Difference : The trifluoromethoxy group is less electron-withdrawing than trifluoromethyl, altering electronic properties and reactivity .

Boronate Ester Analogues

[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4c)
  • Structure : Features a boronate ester (dioxaborolane) at the 3-position and fluorine at the 4-position.
  • Synthesis : High yield (98%) via hydrazine hydrate reduction, indicating robust synthetic accessibility .
  • Application : Boronate esters are intermediates in Suzuki-Miyaura cross-coupling reactions, highlighting utility in combinatorial chemistry .
[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4f)
  • Structure : Boronate ester at the 4-position and fluorine at the 3-position.
  • Key Difference : Lower yield (66%) compared to 4c, suggesting steric or electronic challenges in synthesis .

Diphenylmethanamine Derivatives

(4-Chloro-3-fluorophenyl)(phenyl)methanamine
  • Structure : Diphenylmethanamine core with chlorine and fluorine substituents on one phenyl ring.
  • Physicochemical Properties : Higher density (1.244 g/cm³) and boiling point (337.2°C) compared to the target compound, reflecting increased molecular weight and polarity .

Actividad Biológica

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine, also known by its CAS number 1466763-07-4, is a compound with notable biological activities. Its structure features a trifluoromethyl group and a chlorinated phenoxy moiety, which are critical for its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H11ClF3NO
  • Molecular Weight : 301.691 g/mol
  • Chemical Structure :

    Chemical Structure

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antibacterial Activity
  • Antiparasitic Activity
  • Inhibition of Kinase Enzymes

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

  • Case Study : A study published in MDPI reported that derivatives of phenylaminonaphthoquinones showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that similar mechanisms may be applicable to this compound .

Antiparasitic Activity

The compound has also shown potential in combating parasitic infections, particularly malaria. Its efficacy was evaluated against Plasmodium falciparum strains, both chloroquine-sensitive and chloroquine-resistant.

  • Research Findings : In vitro assays indicated that the compound could inhibit the growth of Plasmodium falciparum, with IC50 values comparable to standard antimalarial drugs . This suggests that it may serve as a lead compound for developing new antimalarial therapies.

Inhibition of Kinase Enzymes

This compound has been identified as a potential inhibitor of Raf kinase, an enzyme implicated in various cancers.

  • Mechanism : The inhibition of Raf kinase can disrupt signaling pathways involved in cell proliferation and survival, making this compound a candidate for cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeMechanism of ActionReference
AntibacterialStaphylococcus aureusDisruption of cell membrane
AntiparasiticPlasmodium falciparumInhibition of growth
Kinase InhibitionRaf kinaseDisruption of signaling pathways

Q & A

Q. What are the common synthetic routes for synthesizing (4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Nucleophilic aromatic substitution to attach the phenoxy group to the chlorinated/trifluoromethyl-substituted benzene ring.
  • Reductive amination or Buchwald-Hartwig coupling to introduce the methanamine group.
    Optimization strategies include:
  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during amination .
  • Purification : Column chromatography or recrystallization enhances purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for 19^19F) and phenoxy linkages .
  • HPLC-MS : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • X-ray crystallography : Resolves crystal structure for absolute configuration validation, particularly for enantiomeric forms .

Advanced Research Questions

Q. How do structural modifications, such as varying halogen substituents or introducing electron-withdrawing groups, influence the compound's binding affinity to biological targets like enzymes or receptors?

Methodological Answer:

  • Comparative SAR studies : Replace the chloro group with fluorine or bromine to assess changes in binding kinetics (e.g., using surface plasmon resonance) .
  • Electron-withdrawing effects : Introducing nitro or cyano groups at the para position increases electrophilicity, enhancing interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • In silico modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like serotonin receptors, validated via mutagenesis assays .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across different in vitro assays?

Methodological Answer:

  • Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO concentration ≤0.1%) .
  • Dose-response analysis : Generate EC₅₀/IC₅₀ curves to differentiate true activity from off-target effects .
  • Metabolic stability testing : Incubate with liver microsomes to identify metabolite interference in conflicting cytotoxicity data .

Q. What mechanistic insights explain the compound's pharmacokinetic (PK) variability in preclinical models, and how can formulation strategies address this?

Methodological Answer:

  • PK profiling : Intravenous vs. oral administration in rodents reveals low bioavailability (<20%) due to first-pass metabolism .
  • CYP450 inhibition assays : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) improves plasma half-life .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance solubility and sustained release in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.